5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
描述
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-bromophenyl group, a 4-phenylpiperazine moiety, a methyl group, and a hydroxyl group.
属性
IUPAC Name |
5-[(4-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-9-17(23)10-8-16)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,19,29H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJNTPGISABQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Compounds with a piperazine moiety are known to interact with their targets in a variety of ways, modulating the pharmacokinetic properties of a drug substance.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
The presence of the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance.
生物活性
The compound 5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (commonly referred to as compound 1) is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Chemical Structure and Synthesis
Compound 1 features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that incorporate various functional groups including bromophenyl and piperazine moieties. These structural components are significant as they influence the compound's interaction with biological targets.
Synthesis Steps
- Formation of the Thiazole Ring : The initial step involves the synthesis of the thiazole core through cyclization reactions.
- Introduction of Piperazine : The piperazine ring is introduced via nucleophilic substitution reactions.
- Bromination : The bromophenyl group is added through electrophilic aromatic substitution.
Antimicrobial Properties
Compound 1 has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibition against both gram-positive and gram-negative bacteria. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has shown that compound 1 possesses anticancer properties, particularly against specific cancer cell lines. For instance:
- HCT-116 (Colon Carcinoma) : IC50 = 6.2 µM
- T47D (Breast Cancer) : IC50 = 27.3 µM
These findings suggest that compound 1 may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
The compound has also been evaluated for its potential effects on neurotransmitter systems. It shows promise as a GlyT1 inhibitor, which is relevant in the treatment of schizophrenia and other cognitive disorders.
| Compound | Inhibition Constant (Ki) |
|---|---|
| Compound 1 | 1.8 nM |
This low Ki value indicates a strong affinity for the glycine transporter, suggesting potential therapeutic applications in neuropsychiatric conditions.
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in microbial metabolism.
- Receptor Modulation : The compound can modulate neurotransmitter receptors, influencing synaptic transmission.
Case Studies
Several studies have highlighted the efficacy of compound 1 in various biological assays:
- Antimicrobial Assays : In vitro studies demonstrated significant antibacterial activity against a range of pathogens.
- Cytotoxicity Tests : Evaluations on cancer cell lines showed dose-dependent cytotoxic effects, establishing a basis for further development as an anticancer agent.
相似化合物的比较
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Thiazolo-triazole vs. Oxadiazole/Triazole Hybrids The thiazolo[3,2-b][1,2,4]triazole core differentiates this compound from oxadiazole derivatives like 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (). Oxadiazoles are known for antimicrobial activity, but the thiazolo-triazole framework may enhance metabolic stability due to fused ring rigidity .
- Comparison with (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () This analog replaces the 4-phenylpiperazine and hydroxyl groups with a methoxybenzylidene substituent.
Halogen Substitution Effects
- Bromo vs.
Piperazine-Containing Analogs
- 4-Phenylpiperazine vs. Methoxyethylpiperazine
The compound’s 4-phenylpiperazine group contrasts with 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (). The methoxyethyl side chain in the latter may improve solubility but reduce blood-brain barrier penetration compared to the phenyl-substituted piperazine in the target compound .
Pharmacological and Structural Data Table
准备方法
Synthetic Strategies for the Thiazolo[3,2-b]triazole Core
General Approaches to Core Formation
The synthesis of the thiazolo[3,2-b]triazole core typically involves cyclocondensation reactions between appropriately substituted 1,2,4-triazole-3(5)-thiols and various electrophilic reagents. Several methods have been documented in the literature:
[2+3]-Cyclocondensation Approach
This method involves the reaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds to form thiazolo[3,2-b]triazole derivatives. This approach has been successfully employed to synthesize N-(R-phenyl)-(6-oxo-5,6-dihydrothiazol[3,2-b]triazol-5-yl)acetamides and 5-ylidene-thiazolo[3,2-b]triazol-6-ones.
One-Pot Regioselective Synthesis
A regioselective one-pot synthesis under solvent-free conditions has been reported, involving the reaction of unsymmetrical α-bromo diketones (generated in situ) with various 1,2,4-triazoles. This method produces 2-Aryl-5-aroyl-6-methylthiazolo[3,2-b]triazol derivatives in excellent yields with high regioselectivity.
Cyclization of 3-[(1H-1,2,4-triazol-3-yl)thio] Derivatives
The heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione has been reported to afford 1-(6-methylthiazolo[3,2-b]triazol-5-yl)ethan-1-one, which can serve as a versatile intermediate for further functionalization.
Table of Key Core Formation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Typical Yields |
|---|---|---|---|---|
| [2+3]-Cyclocondensation | 1,2,4-triazole-3(5)-thiol, N-arylmaleimides | Reflux, organic solvent, 4-6h | Well-established, versatile | 65-85% |
| One-Pot Regioselective | 1,2,4-triazoles, α-bromo diketones | Solvent-free, 120-140°C, 2-3h | High regioselectivity, eco-friendly | 75-95% |
| Thio-derivative Cyclization | 3-[(1H-1,2,4-triazol-3-yl)thio] compounds | Basic conditions, reflux, 3-5h | Versatile intermediates | 70-85% |
Specific Preparation Methods for the Target Compound
Method 1: Multi-Step Convergent Synthesis
This approach involves the separate preparation of key building blocks followed by their assembly into the target molecule.
Step 1: Preparation of the 2-Methyl-thiazolo[3,2-b]triazol-6-ol Core
The first step involves the synthesis of the 2-methyl-thiazolo[3,2-b]triazol-6-ol core using a modified procedure based on reported methods for similar compounds:
- 3-Mercapto-1,2,4-triazole (10 mmol) is mixed with 2-chloropropionic acid (11 mmol) in the presence of potassium carbonate (15 mmol) in DMF (30 mL).
- The reaction mixture is stirred at 80-90°C for 8-10 hours.
- After cooling, the reaction mixture is poured into ice water and acidified to pH 3-4 with dilute HCl.
- The precipitate is filtered, washed with water, and dried to obtain 2-methyl-thiazolo[3,2-b]triazol-6-ol.
Step 2: Preparation of (4-Bromophenyl)(4-phenylpiperazin-1-yl)methanol
This intermediate can be synthesized through the reaction of 4-bromobenzaldehyde with 1-phenylpiperazine:
- 4-Bromobenzaldehyde (10 mmol) and 1-phenylpiperazine (10 mmol) are dissolved in anhydrous methanol (30 mL).
- The mixture is stirred at room temperature for 2 hours, then sodium borohydride (15 mmol) is added in small portions at 0-5°C.
- The reaction mixture is stirred for an additional 4 hours at room temperature.
- The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to obtain (4-bromophenyl)(4-phenylpiperazin-1-yl)methanol.
Step 3: Final Coupling Reaction
The final step involves the coupling of the thiazolo[3,2-b]triazol-6-ol core with the (4-bromophenyl)(4-phenylpiperazin-1-yl)methanol:
- 2-Methyl-thiazolo[3,2-b]triazol-6-ol (5 mmol) and (4-bromophenyl)(4-phenylpiperazin-1-yl)methanol (5 mmol) are mixed in anhydrous DMF (20 mL).
- Potassium carbonate (10 mmol) and a catalytic amount of potassium iodide are added.
- The reaction mixture is heated at 100-110°C for 12-16 hours.
- After cooling, the mixture is poured into water and extracted with ethyl acetate.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to obtain 5-((4-bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b]triazol-6-ol.
Method 2: One-Pot Regioselective Synthesis
This method adapts the regioselective one-pot synthesis approach reported for similar thiazolo[3,2-b]triazole derivatives:
- 3-Methyl-1,2,4-triazole-5-thiol (10 mmol) is mixed with (4-bromophenyl)(4-phenylpiperazin-1-yl)methyl bromide (10 mmol) under solvent-free conditions.
- The mixture is heated at 130-140°C for 2-3 hours.
- After cooling, the reaction mixture is dissolved in ethyl acetate, washed with dilute sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by column chromatography to obtain the target compound.
Method 3: Modified Heterocyclization Approach
This method is adapted from the reported heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio] derivatives:
- 3-[(1H-1,2,4-triazol-3-yl)thio]butanoic acid (10 mmol) is prepared by reacting 3-mercapto-1,2,4-triazole with 3-chlorobutanoic acid.
- The resulting acid is converted to the acid chloride using thionyl chloride.
- The acid chloride is then reacted with (4-bromophenyl)(4-phenylpiperazin-1-yl)methanol in the presence of triethylamine.
- The resulting intermediate undergoes intramolecular cyclization in the presence of a base to form the target compound.
Purification and Characterization
Purification Techniques
Purification of 5-((4-bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b]triazol-6-ol can be achieved through:
- Column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems.
- Recrystallization from appropriate solvents such as ethanol, ethanol/water, or acetone/petroleum ether.
- Preparative high-performance liquid chromatography (HPLC) for analytical-grade purity.
Spectroscopic Characterization
Characterization of the synthesized compound can be performed using various spectroscopic techniques:
NMR Spectroscopy
- ¹H NMR would show characteristic signals for the methyl group at position 2, the aromatic protons from both phenyl rings, and the piperazine protons.
- ¹³C NMR would confirm the carbon framework of the molecule.
Mass Spectrometry
- High-resolution mass spectrometry (HRMS) would confirm the molecular formula.
- The fragmentation pattern would show characteristic fragments corresponding to the thiazolo[3,2-b]triazole core and the (4-bromophenyl)(4-phenylpiperazin-1-yl)methyl substituent.
Infrared Spectroscopy
- IR spectroscopy would show characteristic bands for the hydroxyl group, aromatic C=C stretching, and C-N stretching of the piperazine ring.
Analysis of Synthetic Approaches
Comparative Analysis of Methods
| Method | Advantages | Limitations | Optimal Conditions | Expected Yield |
|---|---|---|---|---|
| Multi-Step Convergent | Control over each intermediate, flexibility in optimization | Time-consuming, multiple purifications required | Step 1: 80-90°C, 8-10h; Step 2: RT, 6h; Step 3: 100-110°C, 12-16h | 40-60% overall |
| One-Pot Regioselective | Shorter reaction time, fewer purification steps, eco-friendly | Requires precise temperature control, potential side reactions | 130-140°C, 2-3h, solvent-free | 65-75% |
| Modified Heterocyclization | Good functional group tolerance, scalable | Multiple reagents, sensitive to moisture | Various conditions across multiple steps | 45-65% overall |
Critical Parameters Affecting Synthesis
Several critical parameters significantly impact the success of these synthetic approaches:
Reaction Temperature : Higher temperatures generally accelerate the reactions but may lead to increased side reactions and decomposition.
Solvent Choice : DMF typically provides good solubility for the reagents but can be difficult to remove. Solvent-free conditions are environmentally friendly but require precise temperature control.
Base Selection : Potassium carbonate is often preferred for its mild basicity and solubility properties.
Reaction Time : Longer reaction times may improve conversion but can lead to degradation of sensitive intermediates.
Purification Method : Column chromatography with optimized solvent systems is crucial for obtaining the pure compound.
Troubleshooting and Optimization Strategies
Common Synthetic Challenges
Regioselectivity Issues : The reaction of unsymmetrical α-bromo diketones with 1,2,4-triazoles can potentially lead to regioisomers. Using the approach described in Method 2 can minimize this problem due to the different electrophilicity of the two carbonyl carbons.
Low Yield in Final Coupling : This can be addressed by optimizing the reaction conditions, such as increasing the amount of base or adding phase-transfer catalysts.
Purification Difficulties : Multiple closely eluting compounds during chromatography can be resolved by using gradient elution techniques or by modifying the mobile phase composition.
Optimization Strategies
Microwave-Assisted Synthesis : Applying microwave irradiation can significantly reduce reaction times and sometimes improve yields.
Catalyst Screening : Various catalysts, such as copper or palladium complexes, can be screened to enhance the efficiency of the coupling reactions.
Green Chemistry Approaches : Exploring environmentally friendly solvents or solvent-free conditions can make the synthesis more sustainable.
常见问题
Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis requires multi-step reactions, including the formation of the thiazolo-triazole core and subsequent coupling with the bromophenyl-piperazine moiety. Key parameters include:
- Temperature control : Maintain reflux conditions (e.g., in ethanol or acetonitrile) to stabilize reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzylic position .
- Catalysts : Use phosphorus oxychloride for activating carboxylic acids during coupling steps .
Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiazolo-triazole core and substituent positions. For example, the methyl group on the thiazole ring appears as a singlet at δ 2.5–3.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z ~530–550) and fragmentation patterns .
- Infrared spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹ and C-Br vibration at ~600 cm⁻¹) .
Q. How should researchers design initial biological screening assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., thiazolo-triazole derivatives):
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Neurological targets : Screen for dopamine or serotonin receptor binding via radioligand displacement assays .
- Antimicrobial potential : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion .
Advanced Research Questions
Q. What strategies can resolve contradictory data between in vitro activity and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent models) and blood-brain barrier permeability using LC-MS/MS .
- Metabolite identification : Use hepatic microsome assays to detect rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. How can computational modeling guide the exploration of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking studies : Model interactions with targets like 14-α-demethylase (PDB: 3LD6) or dopamine D2 receptors to identify key binding residues .
- QSAR analysis : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with activity .
- MD simulations : Simulate ligand-receptor complexes for >100 ns to assess conformational stability .
Q. What experimental approaches can elucidate the role of the bromophenyl group in modulating biological activity?
- Methodological Answer :
- Synthetic analogs : Replace bromine with fluorine, chlorine, or hydrogen to compare potency .
- Crystallography : Resolve X-ray structures of analog-target complexes (e.g., kinase-inhibitor pairs) to map halogen bonding .
- Electrophilic substitution studies : Track bromine’s impact on aromatic ring reactivity via Hammett plots .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate purity : Re-test compounds with HPLC-UV to rule out impurities (>98% purity required) .
- Cross-lab replication : Collaborate with independent labs using blinded samples to confirm reproducibility .
Methodological Tables
| Parameter | Optimized Conditions | Source |
|---|---|---|
| Synthesis Temperature | 80–100°C (reflux in ethanol) | |
| Purification Method | Silica gel chromatography (hexane:EtOAc 3:1) | |
| Key NMR Shift (Methyl) | δ 2.7 ppm (s, 3H) | |
| Anticancer Screening | IC50 = 12.3 µM (MCF-7 cells) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
